2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile
CAS No.:
Cat. No.: VC15799402
Molecular Formula: C6H2ClF3N4
Molecular Weight: 222.55 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H2ClF3N4 |
|---|---|
| Molecular Weight | 222.55 g/mol |
| IUPAC Name | 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile |
| Standard InChI | InChI=1S/C6H2ClF3N4/c7-4-2(1-11)3(6(8,9)10)13-5(12)14-4/h(H2,12,13,14) |
| Standard InChI Key | CWSRLVLXBBKAFU-UHFFFAOYSA-N |
| Canonical SMILES | C(#N)C1=C(N=C(N=C1Cl)N)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile (molecular formula: C₆H₂ClF₃N₄, molecular weight: 222.55 g/mol) features a pyrimidine ring substituted with amino (-NH₂), chloro (-Cl), trifluoromethyl (-CF₃), and cyano (-CN) groups. This arrangement confers distinct electronic and steric properties, influencing its solubility, stability, and interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 222.55 g/mol |
| Solubility | Polar organic solvents (e.g., DMSO, EtOH) |
| Lipophilicity (LogP) | Enhanced by -CF₃ group |
| Reactivity | High (due to -Cl and -CN substituents) |
The trifluoromethyl group significantly increases lipophilicity, improving membrane permeability and metabolic stability. Meanwhile, the chloro and cyano groups facilitate nucleophilic substitution and cyclization reactions, enabling diverse synthetic applications.
Synthesis and Manufacturing
The synthesis of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves multi-step reactions optimized for yield and purity. While detailed protocols are proprietary, general methodologies include:
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Cyanation: Introduction of the cyano group at the 5-position using potassium cyanide under controlled pH.
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Halogenation: Chlorination at the 4-position via electrophilic substitution.
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Trifluoromethylation: Incorporation of the -CF₃ group using trifluoromethylating agents (e.g., TMSCF₃).
Critical parameters such as temperature (typically 80–120°C), solvent choice (polar aprotic solvents like DMF), and catalyst selection (e.g., CuI for cyanation) determine reaction efficiency. Comparative studies of pyrimidine syntheses highlight the importance of stepwise functionalization to avoid side reactions .
Biological Activity and Mechanisms
This compound demonstrates promising pharmacological properties, primarily as an enzyme inhibitor. Key mechanisms include:
Enzyme Inhibition
The compound binds to active sites of enzymes involved in nitrogen metabolism, disrupting catalytic activity. For example, it inhibits dihydrofolate reductase (DHFR), a target in anticancer and antimicrobial therapies. Structural studies suggest that the -CF₃ group enhances binding affinity by forming hydrophobic interactions with enzyme pockets.
Agrochemical Applications
In agrochemicals, the trifluoromethyl group improves pesticidal activity by increasing bioavailability and resistance to environmental degradation. Studies indicate efficacy against Phytophthora infestans, a pathogen responsible for potato blight.
Comparative Analysis with Structural Analogs
The biological and chemical profile of this compound is best understood through comparison with analogs:
Table 2: Comparison of Pyrimidine Derivatives
| Compound | Substituents | Key Activity | LogP |
|---|---|---|---|
| 2-Amino-4-chloro-6-(CF₃)-5-CN | -Cl, -CF₃, -CN | DHFR inhibition, Anticancer | 2.1 |
| 4-Chloro-2-(methylthio)-5-CN | -Cl, -SCH₃ | Kinase inhibition | 1.8 |
| 5-Bromo-2-amino-6-methylpyrimidine | -Br, -CH₃ | Antimicrobial | 1.5 |
The trifluoromethyl derivative exhibits superior lipophilicity and target binding compared to methylthio or bromo analogs, underscoring its therapeutic potential.
Research Findings and Applications
Recent studies highlight two major applications:
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Drug Discovery: As a building block for kinase inhibitors (e.g., VEGFR-2), this compound enables the synthesis of derivatives with nanomolar potency.
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Material Science: Its thermal stability (-CF₃ group resists oxidation) makes it suitable for high-performance polymers.
Ongoing clinical trials focus on optimizing bioavailability through prodrug formulations, such as ester derivatives for oral administration.
Future Directions
Future research should prioritize:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to enhance selectivity.
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Green Synthesis Methods: Developing eco-friendly routes using biocatalysts or microwave-assisted reactions .
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In Vivo Toxicology: Assessing long-term safety profiles for regulatory approval.
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